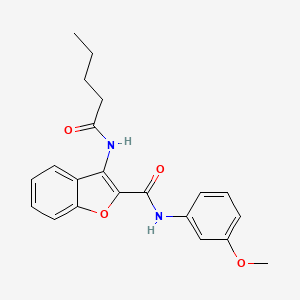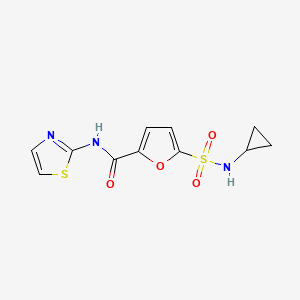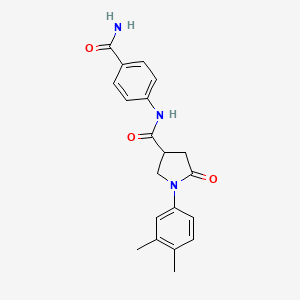
2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a benzylsulfanyl group, a dihydroimidazolyl moiety, and a chlorophenyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the dihydroimidazole core. This can be achieved through the condensation of appropriate amines and aldehydes under acidic conditions. The benzylsulfanyl group is then introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the dihydroimidazole ring. Finally, the chlorophenyl group is attached through a Friedel-Crafts acylation reaction, using a chlorobenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom on the chlorophenyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may act as a ligand, binding to metal ions or other cofactors, while the dihydroimidazolyl moiety could interact with nucleophilic or electrophilic sites on proteins or nucleic acids. The chlorophenyl group may enhance the compound’s binding affinity or specificity through hydrophobic interactions or π-π stacking.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Chlorophenyl)ethylamine
- Phenethylamine
Uniqueness
Compared to similar compounds, 2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the benzylsulfanyl group, in particular, distinguishes it from other phenethylamine derivatives, potentially offering novel reactivity and interactions.
Eigenschaften
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-15-8-6-14(7-9-15)16(21)20-11-10-19-17(20)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXQSWIMPXCSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2745027.png)
![2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B2745029.png)
![2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2745030.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2745032.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide](/img/structure/B2745033.png)

![N-(3-acetylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2745038.png)
![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)
![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)
![1-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2745043.png)
![9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745044.png)



